N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1798513-72-0
VCID: VC5100076
InChI: InChI=1S/C19H12N4O2S2/c24-18(14-10-16(25-22-14)17-6-3-8-26-17)20-13-5-2-1-4-12(13)15-11-23-7-9-27-19(23)21-15/h1-11H,(H,20,24)
SMILES: C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CS5
Molecular Formula: C19H12N4O2S2
Molecular Weight: 392.45

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

CAS No.: 1798513-72-0

Cat. No.: VC5100076

Molecular Formula: C19H12N4O2S2

Molecular Weight: 392.45

* For research use only. Not for human or veterinary use.

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide - 1798513-72-0

Specification

CAS No. 1798513-72-0
Molecular Formula C19H12N4O2S2
Molecular Weight 392.45
IUPAC Name N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C19H12N4O2S2/c24-18(14-10-16(25-22-14)17-6-3-8-26-17)20-13-5-2-1-4-12(13)15-11-23-7-9-27-19(23)21-15/h1-11H,(H,20,24)
Standard InChI Key JKXQIPUQIDZTEH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CS5

Introduction

Structural Composition and Synthetic Methodology

The molecule comprises three distinct heterocyclic systems:

  • Imidazo[2,1-b]thiazole: A fused bicyclic structure known for its role in modulating microtubule dynamics .

  • 5-(Thiophen-2-yl)isoxazole: An isoxazole ring substituted with a thiophene group, contributing to electronic diversity and binding affinity.

  • Carboxamide linker: Connects the imidazothiazole-phenyl moiety to the isoxazole-thiophene system, enhancing solubility and target engagement.

Pharmacological Profiling and Cytotoxic Activity

In Vitro Cytotoxicity

Structural analogs demonstrate potent cytotoxicity across multiple cancer cell lines. For example:

CompoundHeLa (Cervical)MIA PaCa-2 (Pancreatic)SK-N-SH (Neuroblastoma)DU145 (Prostate)
54.2 ± 0.8 μM3.6 ± 1.1 μM5.1 ± 0.9 μM6.3 ± 1.4 μM
11o3.6 ± 1.3 μM4.0 ± 0.7 μM4.8 ± 1.2 μM5.9 ± 1.0 μM

Data adapted from imidazothiazole-noscapinoid studies .

  • Thiophene substitution: Compounds with thiophene moieties (e.g., 11o) exhibit enhanced potency (IC₅₀ = 3.6–5.9 μM), attributed to improved tubulin-binding kinetics .

  • Electron-donating groups: Methoxy and methyl substitutions increase cytotoxicity by 30–50% compared to halogenated analogs .

Mechanism of Action: Tubulin Interaction and Cell Cycle Arrest

Tubulin Binding and Molecular Docking

Imidazothiazole derivatives bind to the colchicine site of tubulin, disrupting microtubule assembly. Key interactions include:

  • Hydrogen bonding: Between 6-methoxy groups and tubulin residues (ASN101, SER178) .

  • Van der Waals forces: Stabilized by aromatic thiophene and isoxazole rings.

CompoundXP G Score (kcal/mol)Binding Residues
5–6.277ASN101, LYS254
11o–5.448SER178, THR353

Docking scores from tubulin interaction studies .

Cell Cycle Modulation

  • G₂/M-phase arrest: Imidazothiazole derivatives induce 33–77% cell cycle arrest in pancreatic cancer cells (MIA PaCa-2) .

  • Protein regulation:

    • Cyclin B1: Upregulated 2.5–3.0-fold, promoting mitotic entry.

    • CDK1: Increased expression (1.8–2.2-fold) correlates with apoptosis initiation .

Apoptotic Pathways and Caspase Activation

Caspase-3 and PARP Cleavage

  • Caspase-3 activation: 2.8–3.5-fold increase in proteolytic cleavage observed in treated cells.

  • PARP cleavage: Conversion of 116 kDa PARP to 89 kDa fragment confirms apoptosis .

Comparative Analysis of Structural Analogues

N- vs. O-Linked Imidazothiazoles

  • N-linked derivatives: Higher tubulin affinity (e.g., 7a, G score = –6.656 kcal/mol) but reduced solubility.

  • O-linked derivatives: Improved pharmacokinetics (e.g., 11o, IC₅₀ = 3.6 μM) due to enhanced hydrogen bonding .

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